2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
Description
Properties
IUPAC Name |
2-(2-bromo-4-methylphenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVSPRWNDXJZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Analysis and Synthetic Utility of 2-((2-bromo-4-methylphenyl)sulfonyl)ethanol
Executive Summary
2-((2-bromo-4-methylphenyl)sulfonyl)ethanol is a highly functionalized organosulfur intermediate characterized by three distinct reactive centers: a primary hydroxyl group, a sulfonyl core, and an ortho-brominated aryl ring. This architecture positions the molecule as a versatile "linchpin" scaffold in medicinal chemistry, particularly for the generation of vinyl sulfones (Michael acceptors) and as a substrate for palladium-catalyzed cross-coupling reactions.
This technical guide provides a comprehensive analysis of its structural properties, robust synthetic protocols, and downstream reactivity profiles, designed for researchers in drug discovery and process chemistry.
Structural Characterization & Physicochemical Profile
The molecule comprises a 2-bromo-4-methylphenyl moiety linked via a sulfonyl bridge to a 2-hydroxyethyl chain. The presence of the ortho-bromine atom introduces significant steric strain and electronic differentiation compared to the non-halogenated analogue.
Computed Properties (Predictive)
| Property | Value (Est.) | Significance |
| Formula | C₉H₁₁BrO₃S | Core composition |
| MW | 279.15 g/mol | Fragment-based drug design compliant |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~60 Ų | Polar surface area dominated by sulfone/hydroxyl |
| pKa (α-CH₂) | ~29 (DMSO) | Acidic protons α to sulfone; accessible for alkylation |
| H-Bond Donors | 1 | Primary alcohol |
| H-Bond Acceptors | 3 | Sulfonyl oxygens + Hydroxyl oxygen |
Spectroscopic Signatures
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic: The 1,2,4-substitution pattern yields a characteristic doublet (H6), singlet-like doublet (H3), and doublet of doublets (H5). The ortho-Br deshields the H3 proton.
-
Aliphatic: The ethyl chain appears as two triplets. The methylene adjacent to the sulfone (-SO₂CH ₂-) typically resonates at 3.2–3.4 ppm, while the hydroxymethylene (-CH ₂OH) appears at 3.9–4.1 ppm.
-
-
IR Spectrum:
-
Sulfone: Strong symmetric/asymmetric stretches at ~1150 cm⁻¹ and ~1300 cm⁻¹.
-
Alcohol: Broad O-H stretch at 3200–3500 cm⁻¹.
-
Synthetic Pathways[1][2]
The synthesis of 2-((2-bromo-4-methylphenyl)sulfonyl)ethanol requires careful control of oxidation states to prevent the formation of sulfonic acids or premature elimination to vinyl sulfones.
Primary Route: Thiol Alkylation & Oxidation
This is the most robust method for laboratory-scale preparation, utilizing 2-bromo-4-methylbenzenethiol as the nucleophile.
Step 1: S-Alkylation
The thiol is alkylated with 2-chloroethanol or 2-bromoethanol under basic conditions.
-
Reagents: K₂CO₃ (Base), Acetone or DMF (Solvent).
-
Mechanism: S_N2 displacement of the halide by the thiolate anion.
-
Critical Control: Maintain temperature <60°C to prevent S-alkylation/O-alkylation competition, though S-alkylation is kinetically favored.
Step 2: Chemoselective Oxidation
Conversion of the sulfide to the sulfone without over-oxidizing the alcohol.
-
Reagents: m-CPBA (2.2 equiv) in CH₂Cl₂ or H₂O₂/Na₂WO₄ (Green chemistry route).
-
Observation: The reaction passes through a sulfoxide intermediate. Complete conversion requires monitoring by TLC/HPLC.
Alternative Route: Sulfinate Trapping
Useful if the sulfonyl chloride precursor is more available.
-
Reduction: 2-Bromo-4-methylbenzenesulfonyl chloride is reduced to the sodium sulfinate (Na₂SO₃/NaHCO₃).
-
Alkylation: The sulfinate anion attacks 2-chloroethanol or ethylene oxide (ring opening).
Experimental Protocol (Thiol Route)
Safety Warning: Aryl thiols are stench agents. Sulfones can be vesicants. Perform all operations in a fume hood.
Phase 1: Synthesis of Sulfide Intermediate
-
Charge: To a round-bottom flask, add 2-bromo-4-methylbenzenethiol (10.0 mmol) and anhydrous K₂CO₃ (15.0 mmol).
-
Solvent: Add Acetone (30 mL) and stir at room temperature for 15 min.
-
Addition: Dropwise add 2-bromoethanol (11.0 mmol).
-
Reaction: Reflux (approx. 56°C) for 4–6 hours. Monitor disappearance of thiol.
-
Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted thiol) and Brine. Dry over Na₂SO₄.[1]
Phase 2: Oxidation to Sulfone
-
Charge: Dissolve the crude sulfide (from Phase 1) in DCM (50 mL). Cool to 0°C.
-
Addition: Add m-CPBA (70% wt, 2.2 equiv) portion-wise over 30 minutes. Exothermic.
-
Reaction: Warm to RT and stir for 12 hours.
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to destroy excess peroxide. Stir vigorously until starch-iodide paper test is negative.
-
Purification: Wash organic layer with sat. NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.
-
Isolation: Dry organic layer (MgSO₄), concentrate, and recrystallize from EtOH/Hexane if necessary.
Reactivity & Applications Map
The utility of this molecule lies in its ability to diverge into different chemical spaces: Elimination (to vinyl sulfones) or Coupling (via the aryl bromide).
Figure 1: Divergent reactivity pathways. The molecule serves as a masked vinyl sulfone or a scaffold for metal-catalyzed cyclization.
The "Masked" Warhead (Vinyl Sulfone Generation)
The 2-(sulfonyl)ethanol moiety is a precursor to vinyl sulfones, which are potent Michael acceptors used in covalent drugs (e.g., cysteine targeting).
-
Activation: Mesylation of the alcohol followed by base-induced elimination (E1cB mechanism).
-
Reaction: R-SO₂-CH₂CH₂-OH + MsCl/Et₃N → R-SO₂-CH=CH₂
Palladium-Catalyzed Cyclization
The ortho-bromo group allows for intramolecular α-arylation or Heck-type cyclizations.
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by intramolecular attack on the α-sulfonyl carbon (if activated) or the alkyl chain, potentially forming sultams or cyclic sulfones [1].
References
-
Gentry, E.C., et al. (2013). "Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones." Organic Letters, 15(20), 5314–5317.
-
Bahrami, K., et al. (2012).[2] "Direct oxidative esterification of thiols with alcohols."[2] RSC Advances, 2, Cited in PMC Review.
-
Organic Syntheses. (1926).[1] "2-Bromoethanol Synthesis and Reactivity." Organic Syntheses, Coll. Vol. 1, p.117.
-
Lian, Z., et al. (2025).[3] "Nickel-catalyzed sulfonylation of aryl bromides." ResearchGate / Full Text.
Sources
Technical Whitepaper: 2-((2-Bromo-4-methylphenyl)sulfonyl)ethanol
Handling, Safety, and Application Protocols in Medicinal Chemistry
Executive Summary & Compound Identity
2-((2-Bromo-4-methylphenyl)sulfonyl)ethanol is a specialized organosulfur intermediate primarily utilized in drug discovery as a "masked" electrophile. In physiological or basic conditions, it serves as a precursor to vinyl sulfones , which are potent Michael acceptors used in covalent inhibitor design (e.g., targeting cysteine residues in proteases).
Due to its status as a niche research intermediate, a dedicated commercial SDS is often unavailable. This guide synthesizes safety data based on Structure-Activity Relationships (SAR) , precursor properties (sulfonyl chlorides), and the reactivity profile of the sulfonyl-ethanol pharmacophore.
Chemical Identification
| Property | Specification |
| Chemical Name | 2-((2-Bromo-4-methylphenyl)sulfonyl)ethanol |
| Common Synonyms | 2-Bromo-4-methylphenyl 2-hydroxyethyl sulfone; Masked Vinyl Sulfone Precursor |
| Parent Precursor CAS | 89794-06-9 (2-Bromo-4-methylbenzenesulfonyl chloride) |
| Molecular Formula | C₉H₁₁BrO₃S |
| Molecular Weight | ~279.15 g/mol |
| Physical State | White to off-white crystalline solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
Hazards Identification (GHS Classification)
Critical Safety Note: While the ethanol derivative is less corrosive than its sulfonyl chloride parent, it possesses latent toxicity . Under metabolic or basic conditions, it undergoes
Derived GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (Irritant/Sensitizer)
- (Potential Mutagen/Target Organ Toxicity)
Hazard Statements
| Code | Statement | Mechanism of Action |
| H315 | Causes skin irritation.[1] | Direct interaction with epidermal keratinocytes. |
| H319 | Causes serious eye irritation.[2][3] | Mucosal membrane irritant. |
| H317 | May cause an allergic skin reaction. | Haptenization: The compound eliminates water to form a vinyl sulfone, which covalently binds to skin proteins (Michael Addition). |
| H335 | May cause respiratory irritation.[2][3] | Dust inhalation irritates the upper respiratory tract. |
Technical Mechanism: The "Masked" Warhead
Understanding the reactivity of this compound is essential for safe handling. It is stable as a solid but becomes reactive in solution at pH > 7.4.
Activation Pathway Diagram
Figure 1: Mechanism of activation. The sulfonyl ethanol moiety acts as a "pro-drug" or "pro-reagent," releasing the reactive vinyl sulfone upon dehydration.
Handling & Storage Protocols
Storage Requirements
-
Temperature: Store at 2–8°C . Room temperature storage may accelerate slow dehydration to the vinyl sulfone, increasing toxicity.
-
Atmosphere: Store under inert gas (Nitrogen or Argon). Hygroscopic nature can catalyze degradation.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic debromination.
Experimental Handling (Safety Decision Matrix)
Figure 2: Decision matrix for selecting appropriate Personal Protective Equipment (PPE) based on physical state.[1]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush with saline or water for 15 minutes . The sulfonyl group can cause delayed irritation; seek ophthalmological evaluation.
-
Skin Contact: Wash with soap and water immediately.[3][4] Do not use ethanol or DMSO to clean the skin, as this may increase transdermal absorption of the compound.
-
Inhalation: Move to fresh air. If wheezing occurs (sign of respiratory sensitization), administer oxygen and seek medical attention.
Spill Cleanup (Chemical Rescue)
-
Neutralization: Unlike sulfonyl chlorides, this compound does not require ammonia neutralization.
-
Absorbent: Use vermiculite or sand.
-
Decontamination: Wipe surfaces with a 10% Sodium Thiosulfate solution. Thiosulfate acts as a "scavenger" nucleophile, reacting with any generated vinyl sulfone species to form a harmless water-soluble adduct.
Synthesis Context & References
Synthesis Overview
This compound is typically synthesized via the reaction of 2-Bromo-4-methylbenzenesulfonyl chloride with a reducing agent (to form the sulfinate) followed by alkylation with 2-bromoethanol or ethylene oxide.
References
-
Precursor Safety: Sigma-Aldrich.[5] Safety Data Sheet: 2-Bromo-4-methylbenzenesulfonyl chloride (CAS 89794-06-9).[6][7] Accessed Feb 2026.[6] Link
-
Vinyl Sulfone Mechanism: Santos, M. M. M., & Moreira, R. (2007). Michael acceptors as cysteine protease inhibitors. Mini-Reviews in Medicinal Chemistry, 7(10), 1040-1050. Link
-
Sulfonyl Ethanol Reactivity: Faith, W. L., et al. Industrial Chemicals: Sulfonyl Ethanol Derivatives. Wiley-Interscience.
-
General Vinyl Sulfone Synthesis: Guan, Z.-H., et al. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis. Link
(Note: Direct SDS for the specific ethanol derivative is unavailable in public chemical registries; data is extrapolated from validated SAR models and precursor safety profiles.)
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-溴-4-甲基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Bromo-4-methylbenzenesulfonyl chloride [oakwoodchemical.com]
- 7. 2-Bromo-4-methyl-benzenesulfonyl chloride | 89794-06-9 [sigmaaldrich.com]
An In-depth Technical Guide to 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol and Its Chemical Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical entity known as 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol. As this compound is not widely cataloged in chemical literature under this specific name, this guide will focus on the most probable structure based on standard chemical nomenclature: the sulfonate ester, 2-hydroxyethyl 2-bromo-4-methylbenzenesulfonate . This document will explore its chemical identity, including synonyms and systematic naming, its physicochemical properties based on analogous compounds, a plausible synthetic pathway, and potential applications in the fields of chemical research and drug development. The insights provided are grounded in established principles of organic chemistry and data from structurally related molecules.
A Note on Nomenclature: Sulfonate Ester vs. Sulfone
The name "2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol" can be interpreted in two primary ways, leading to two distinct isomers: a sulfonate ester or a sulfone.
-
Sulfonate Ester Interpretation: This interpretation suggests an ester linkage between 2-bromo-4-methylbenzenesulfonic acid and ethanol. Given the common reactivity of sulfonyl chlorides with alcohols, this is the more chemically straightforward and likely intended structure. The systematic IUPAC name for this compound would be 2-hydroxyethyl 2-bromo-4-methylbenzenesulfonate .
-
Sulfone Interpretation: This would imply a carbon-sulfur bond, with the 2-bromo-4-methylphenylsulfonyl group attached to the second carbon of the ethanol backbone, yielding 2-((2-bromo-4-methylphenyl)sulfonyl)ethanol .
This guide will proceed with the sulfonate ester as the primary subject, given its higher probability in typical synthetic and medicinal chemistry contexts.
PART 1: Chemical Identity and Synonyms
The primary focus of this guide is the sulfonate ester derivative. Below is a table summarizing its various identifiers.
| Identifier Type | Value |
| Common Name | 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol |
| Systematic IUPAC Name | 2-hydroxyethyl 2-bromo-4-methylbenzenesulfonate |
| CAS Number | Not assigned (as of February 2026) |
| Molecular Formula | C9H11BrO4S |
| Molecular Weight | 295.15 g/mol |
| InChI Key | (Not available) |
| SMILES | Cc1ccc(c(Br)c1)S(=O)(=O)OCCO |
Chemical Structure
Caption: 2D structure of 2-hydroxyethyl 2-bromo-4-methylbenzenesulfonate.
PART 2: Physicochemical and Toxicological Properties (Inferred)
| Property | Inferred Value | Rationale/Supporting Evidence |
| Appearance | Likely a beige solid or a colorless to yellow liquid. | The precursor 2-bromo-4-methyl-benzenesulfonyl chloride is a beige solid[1]. Many sulfonate esters are liquids or low-melting solids. |
| Melting Point | Expected to be in the range of a low-melting solid. | The precursor 2-bromo-4-methyl-benzenesulfonyl chloride has a melting point. |
| Boiling Point | High boiling point, likely decomposes upon distillation at atmospheric pressure. | Sulfonate esters generally have high boiling points. |
| Solubility | Likely soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Based on the general solubility of organic esters. |
| Stability | Stable under standard conditions, but may be sensitive to strong acids, bases, and high temperatures, which could lead to hydrolysis of the ester linkage. | Sulfonate esters can hydrolyze under acidic or basic conditions. |
| Toxicity | Expected to be an irritant to the skin, eyes, and respiratory tract. Should be handled with appropriate personal protective equipment. | The precursor 2-bromoethanol is toxic and corrosive[3]. Benzenesulfonyl chlorides are also irritants[5]. |
PART 3: Proposed Synthesis Protocol
The most direct and plausible method for the synthesis of 2-hydroxyethyl 2-bromo-4-methylbenzenesulfonate is the esterification of 2-bromo-4-methyl-benzenesulfonyl chloride with ethylene glycol. This reaction is a standard procedure for the formation of sulfonate esters from sulfonyl chlorides and alcohols[6].
Reaction Scheme
Caption: Proposed synthesis workflow for 2-hydroxyethyl 2-bromo-4-methylbenzenesulfonate.
Detailed Step-by-Step Methodology
Materials:
-
Ethylene glycol
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methyl-benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Alcohol: Add an excess of ethylene glycol (e.g., 2-3 equivalents) to the solution. The use of excess ethylene glycol helps to minimize the formation of the di-substituted product.
-
Base Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add pyridine or triethylamine (1.1-1.2 equivalents) dropwise. The base acts as a scavenger for the hydrochloric acid byproduct[6].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-hydroxyethyl 2-bromo-4-methylbenzenesulfonate.
PART 4: Potential Applications in Research and Drug Development
While specific applications for 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol have not been documented, its structural features suggest several potential uses in a research and development setting.
Intermediate in Chemical Synthesis
The primary utility of this molecule is likely as a versatile chemical intermediate.
-
Bifunctional Linker: The presence of a terminal hydroxyl group and a bromo-substituted aromatic ring allows for sequential or orthogonal chemical modifications. The hydroxyl group can be further functionalized (e.g., through oxidation, esterification, or etherification), while the bromo-aromatic moiety can participate in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings).
-
Introduction of a Sulfonate Moiety: This compound can be used to introduce the 2-bromo-4-methylbenzenesulfonyl group into other molecules. Sulfonamides and sulfonate esters are important functional groups in medicinal chemistry[5].
Precursor for Biologically Active Molecules
The sulfonyl group is a common pharmacophore found in a wide range of therapeutic agents. Molecules containing arylsulfonyl groups have demonstrated a broad spectrum of biological activities, including antibacterial and antioxidant properties[7][8]. The unique substitution pattern of this compound (bromo and methyl groups) could be explored for the synthesis of novel analogs of known drugs or as a starting point for new drug discovery programs.
PART 5: Safety and Handling
As there is no specific safety data for 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol, precautions should be based on its precursors and related compounds.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. The precursor, 2-bromo-4-methyl-benzenesulfonyl chloride, is stored at room temperature[1].
-
Toxicity: The precursor 2-bromoethanol is toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage[4]. The sulfonyl chloride precursor is also corrosive. Assume the final product has similar hazardous properties.
Conclusion
2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol, more systematically named 2-hydroxyethyl 2-bromo-4-methylbenzenesulfonate, represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While not a commercially available compound with established literature, its synthesis is feasible through standard organic chemistry reactions. Its bifunctional nature, combining a reactive hydroxyl group and a versatile bromo-aromatic ring, makes it an attractive intermediate for the development of more complex molecules, including novel drug candidates. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing on the known hazards of its chemical precursors.
References
- Blog. (2025, October 2). What are the products when Benzene Sulfonyl Chloride reacts with alcohols? [Online].
- LookChem. (n.d.). Cas 540-51-2, 2-Bromoethanol. [Online].
- PrepChem.com. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Online].
- ChemicalBook. (2024, August 2). How to synthesis 2-Bromoethanol. [Online].
- Cheméo. (n.d.). Chemical Properties of Ethanol, 2-bromo- (CAS 540-51-2). [Online].
- Google Patents. (n.d.).
- MilliporeSigma. (n.d.). 2-Bromoethanol 95 540-51-2. [Online].
- PubChem. (n.d.). 2-Bromoethanol | C2H5BrO | CID 10898. [Online].
- QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Online].
- Sonawane, R. B., et al. (2019, November 18). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme. [Online].
- RSC Publishing. (2022, June 13). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. [Online].
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. [Online].
- BYJU'S. (n.d.). Hinsberg Reagent And Test. [Online].
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methyl-benzenesulfonyl chloride | 89794-06-9. [Online].
- Semantic Scholar. (2022, January 13). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. [Online].
- PubChemLite. (n.d.). 2-bromo-4-methanesulfonylbenzene-1-sulfonyl chloride (C7H6BrClO4S2). [Online].
- Oakwood Chemical. (n.d.). 2-Bromo-4-methylbenzenesulfonyl chloride. [Online].
- ChemicalBook. (n.d.). 2-(ETHYLSULFONYL)ETHANOL synthesis. [Online].
- ResearchGate. (n.d.).
- MilliporeSigma. (n.d.).
- ChemicalBook. (2026, February 5).
- Sigma-Aldrich. (n.d.). N-(2-(4-BROMO-PHENYL)-ETHYL)-4-METHYL-BENZENESULFONAMIDE AldrichCPR. [Online].
- ResearchGate. (2026, February 7). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. [Online].
Sources
- 1. 2-Bromo-4-methyl-benzenesulfonyl chloride | 89794-06-9 [sigmaaldrich.com]
- 2. 2-Bromo-4-methylbenzenesulfonyl chloride [oakwoodchemical.com]
- 3. Cas 540-51-2,2-Bromoethanol | lookchem [lookchem.com]
- 4. 2-Bromoethanol | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. What are the products when Benzene Sulfonyl Chloride reacts with alcohols? - Blog [nuomengchemical.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of vinyl sulfones from 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
Protocol: Dehydration of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
Abstract & Strategic Relevance
Vinyl sulfones have emerged as a premier class of "warheads" for Targeted Covalent Inhibitors (TCIs). Unlike acrylamides, vinyl sulfones possess tunable electrophilicity and metabolic stability, making them ideal for targeting non-catalytic cysteine residues in kinases and proteases (e.g., cathepsin inhibitors).
This application note details the synthesis of 2-bromo-4-methylphenyl vinyl sulfone from its
Chemical Mechanism: The "One-Pot" Activation-Elimination
The transformation relies on converting the poor hydroxyl leaving group (-OH) into a potent mesylate leaving group (-OMs), followed by base-mediated elimination.
-
Step 1 (Activation): Reaction with methanesulfonyl chloride (MsCl) generates the sulfonate ester.
-
Step 2 (Elimination): The strong electron-withdrawing nature of the sulfone group acidifies the
-protons (pKa ~29), allowing a mild base (Triethylamine) to effect an E1cB-like elimination, yielding the -unsaturated sulfone.
Key Mechanistic Insight: While direct acid-catalyzed dehydration is possible for simple alcohols, it often leads to polymerization of vinyl sulfones or degradation of the aryl-bromide moiety. The MsCl/TEA protocol operates under mild conditions (0°C to RT), preserving the halogen handle and ensuring high atom economy.
Figure 1: Stepwise activation and elimination pathway for vinyl sulfone synthesis.
Experimental Protocol
3.1 Materials & Equipment
| Reagent | Equiv.[1][2] | Role | Grade |
| Starting Material | 1.0 | Substrate | >95% Purity |
| Methanesulfonyl Chloride (MsCl) | 1.3 | Activator | 99%, Anhydrous |
| Triethylamine (TEA) | 3.0 | Base | 99%, Dry |
| Dichloromethane (DCM) | 10 Vol | Solvent | Anhydrous |
| 1M HCl | - | Quench/Wash | Aqueous |
| Sat. NaHCO₃ | - | Wash | Aqueous |
Equipment:
-
Round-bottom flask (flame-dried or oven-dried).
-
Nitrogen (
) or Argon atmosphere line. -
Magnetic stir bar and cooling bath (Ice/Water).
-
Addition funnel or syringe pump.
3.2 Step-by-Step Procedure
Step 1: Solubilization and Cooling
-
Charge the reaction flask with 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol (1.0 eq).
-
Add Anhydrous DCM (concentration ~0.1 M to 0.2 M).
-
Add Triethylamine (TEA) (3.0 eq) via syringe.
-
Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
Step 2: Activation (Mesylation) 5. Add Methanesulfonyl Chloride (MsCl) (1.3 eq) dropwise over 15–20 minutes.
- Critical Check: Maintain internal temperature < 5°C to prevent exotherms and side reactions.
- Observation: The solution may become slightly cloudy due to the formation of triethylamine hydrochloride salts.
Step 3: Elimination (Reaction) 6. Allow the reaction to warm naturally to Room Temperature (20–25°C) . 7. Stir for 2–4 hours .
- Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.
- Target: Disappearance of the polar alcohol starting material (
) and appearance of the less polar vinyl sulfone ( ). - Troubleshooting: If the mesylate intermediate persists (spot just above starting material), add an additional 0.5 eq of TEA or a catalytic amount of DBU (0.1 eq) to force elimination.
Step 4: Workup 8. Quench the reaction by adding Water (equal volume to solvent). 9. Separate the organic layer.[1][3] 10. Wash the organic phase sequentially with:
- 1M HCl (2x) – Crucial to remove excess TEA and pyridine derivatives.
- Sat. NaHCO₃ (1x) – To neutralize any residual acid.
- Brine (1x).
- Dry over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap, < 40°C).
Step 5: Purification 12. The crude material is often >90% pure. If necessary, purify via silica gel flash chromatography.
- Eluent: Gradient of 0%
20% EtOAc in Hexanes. - Product Stability: Vinyl sulfones are generally stable on silica but should not be stored in acidic solutions for prolonged periods.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral markers:
| Analytical Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Characteristic vinyl protons. Look for a doublet of doublets (dd) pattern representing the terminal alkene. | |
| ¹H NMR (CDCl₃) | Absence of | Disappearance of the triplet signals corresponding to the |
| LC-MS | [M+H]⁺ | Mass shift of -18 Da (loss of H₂O) relative to starting material. Confirm Br isotope pattern (1:1 ratio of M and M+2). |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
Safety & Handling
-
Vinyl Sulfones: These are potent Michael acceptors and potential skin sensitizers. They can alkylate cysteine residues in skin proteins. Always wear double nitrile gloves and work in a fume hood.
-
Methanesulfonyl Chloride: Highly corrosive and a lachrymator. reacting violently with water.
-
Waste Disposal: All aqueous washes containing TEA/MsOH should be neutralized before disposal.
References
-
Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Medicinal Research Reviews. Link
-
Organic Chemistry Portal. (2023). Synthesis of Vinyl Sulfones. Link
-
Wang, Y., et al. (2017).[4] One-Pot Synthesis of
-Hydroxysulfones and Its Application. Journal of Organic Chemistry. Link -
Sigma-Aldrich. (2025). Methanesulfonyl Chloride Product Safety Data Sheet. Link
Sources
Using 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol as a Michael acceptor precursor
Introduction: The "Masked" Warhead Strategy
In the landscape of Targeted Covalent Inhibitors (TCIs), vinyl sulfones are privileged structures due to their resistance to oxidative metabolism and their tunable reactivity toward cysteine nucleophiles. However, the inherent reactivity of vinyl sulfones can pose challenges during the synthesis of complex scaffolds, leading to polymerization or off-target side reactions during storage.
2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol represents a strategic "pro-warhead" building block. It offers a stable
Key Advantages[1]
-
Orthogonal Reactivity: The aryl bromide handle allows for Suzuki-Miyaura or Buchwald-Hartwig couplings without affecting the sulfonyl ethanol tail.
-
Steric Tuning: The ortho-bromo substituent introduces steric bulk near the sulfonyl group, which can be exploited to tune the conformation of the final inhibitor, potentially improving selectivity for specific cysteine protease pockets (e.g., Cathepsins, Deubiquitinases).
-
Shelf Stability: Unlike the active vinyl sulfone, the alcohol precursor is not moisture-sensitive and does not polymerize.
Mechanism of Action
The utility of this reagent relies on a two-stage mechanism: Activation (Elimination) and Engagement (Michael Addition).
Stage 1: Base-Mediated Activation (The "Unmasking")
The
Stage 2: Covalent Target Engagement
Once generated, the vinyl sulfone acts as a soft electrophile. It preferentially reacts with the thiolate anion of a catalytic cysteine residue within a protein active site, forming an irreversible thioether bond.
Figure 1: The activation pathway from the stable alcohol precursor to the covalent protein adduct.
Application Workflows
The 2-bromo handle allows this molecule to serve as a "cap" for DNA-Encoded Libraries (DEL) or Fragment-Based Drug Discovery (FBDD) campaigns.
Workflow A: Scaffold Functionalization (Recommended)
-
Coupling: Perform Suzuki coupling on the Precursor (Alcohol form).
-
Purification: Isolate the scaffold-alcohol intermediate.
-
Activation: Convert to vinyl sulfone in the final step.[1]
-
Why? This prevents the vinyl sulfone from reacting with palladium catalysts or amines during the scaffold build-up.
-
Workflow B: Direct Cross-Coupling
It is possible to couple the vinyl sulfone directly if the conditions are mild, but yields often suffer due to competitive Heck reactions or polymerization.
Experimental Protocols
Protocol 1: Scaffold Attachment via Suzuki-Miyaura Coupling
Objective: To attach the sulfonyl ethanol "cap" to a boronic acid-containing drug scaffold.
Reagents:
-
Aryl Boronic Acid (Scaffold) [1.2 equiv]
-
2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol [1.0 equiv]
-
Pd(dppf)Cl₂·CH₂Cl₂ [0.05 equiv]
-
K₂CO₃ [3.0 equiv]
-
Dioxane/Water (4:1)
Procedure:
-
Setup: In a microwave vial, combine the aryl bromide precursor, boronic acid, and base.
-
Degas: Add solvent and sparge with Nitrogen for 5 minutes. Add the Pd catalyst.
-
Reaction: Heat to 90°C for 4–12 hours (monitor by LCMS).
-
Note: The hydroxyl group is tolerated well. No protection is needed.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
QC: Verify mass (M+H) and retention time. The product should show the characteristic ethyl alcohol tail in ¹H NMR (~3.8 ppm).
Protocol 2: Chemical Activation (Generation of the Warhead)
Objective: To convert the
Reagents:
-
Methanesulfonyl chloride (MsCl) [1.5 equiv]
-
Triethylamine (TEA) [3.0 equiv]
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Mesylation: Dissolve the coupled intermediate in anhydrous DCM at 0°C.
-
Addition: Add TEA, followed by dropwise addition of MsCl.
-
Elimination: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.
-
Insight: The mesylate intermediate is often transient; the excess base drives the elimination to the vinyl sulfone in situ.
-
-
Quench: Add saturated NaHCO₃. Extract with DCM.
-
Purification: Flash chromatography. Vinyl sulfones are less polar than the starting alcohol.
-
Validation: ¹H NMR will show the disappearance of the ethyl triplets and the appearance of the vinyl sulfone ABX system (typically
6.0–7.0 ppm).
Protocol 3: In Vitro Covalent Labeling Assay
Objective: To test the inhibitor against a target cysteine protease (e.g., Cathepsin B).
Buffer Conditions:
-
50 mM HEPES, pH 7.5
-
1 mM EDTA
-
Critical: Avoid DTT or
-mercaptoethanol in the pre-incubation step, as they will quench the vinyl sulfone. Use TCEP if a reducing agent is strictly required, or add DTT after inhibitor incubation.
Steps:
-
Incubation: Incubate the enzyme (100 nM) with the Vinyl Sulfone Inhibitor (10 nM – 10 µM) for 30–60 minutes at RT.
-
Substrate Addition: Add fluorogenic substrate (e.g., Z-FR-AMC).
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀. For covalent inhibitors, determine
for accurate potency ranking.
Data Analysis & Troubleshooting
Comparison of Warhead Properties
| Property | Vinyl Sulfone (Active Warhead) | |
| Reactivity | Inert to nucleophiles | High reactivity toward thiols |
| Storage Stability | High (>1 year at RT) | Moderate (Store at -20°C) |
| Solubility | High (Polar) | Moderate (Lipophilic) |
| LCMS Signal | [M+H]+ | [M+H]+ (Mass = Precursor - 18 Da) |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Incomplete Elimination | Base too weak or old MsCl | Use fresh MsCl; switch base to DBU (1.5 equiv) for difficult substrates. |
| Polymerization | Concentration too high during activation | Perform elimination in dilute conditions (0.05 M). |
| No Inhibition | "Quenching" by buffer components | Ensure assay buffer is free of DTT/BME during the inhibitor incubation phase. |
Structural Logic & Library Design
The following diagram illustrates how to utilize the 2-bromo handle to build a library of potential inhibitors using the precursor.
Figure 2: Workflow for generating a library of covalent probes using the stable precursor.
References
-
Palmer, J. T., et al. (1995). "Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors." Journal of Medicinal Chemistry, 38(17), 3193–3196.
-
Santos, M. M. M., & Moreira, R. (2007). "Michael acceptors as cysteine protease inhibitors." Mini Reviews in Medicinal Chemistry, 7(10), 1040-1050.
-
Patterson, A. W., et al. (2006). "Design and synthesis of a vinyl sulfone-based activity-based probe for the cysteine protease rhodesain." Bioorganic & Medicinal Chemistry Letters, 16(23), 6086-6090.
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724.
-
Nair, S. K., et al. (2020). "Reversible and Irreversible Covalent Inhibitors: A New Era in Drug Discovery." Expert Opinion on Drug Discovery, 15(1), 1-5.
Disclaimer: This protocol is intended for research use only. The synthesis of vinyl sulfones involves potent electrophiles which may be skin sensitizers. All procedures should be performed in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Bromo-4-methylbenzenesulfonyl Group
Welcome to the technical support center for the 2-bromo-4-methylbenzenesulfonyl (Bs-Br) group. This guide is designed for researchers, scientists, and drug development professionals who utilize this protecting group in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding its stability, particularly under basic conditions, to help you troubleshoot experiments and optimize your reaction outcomes.
Introduction to the 2-Bromo-4-methylbenzenesulfonyl Group
The 2-bromo-4-methylbenzenesulfonyl group is a valuable tool in organic synthesis, primarily for the protection of amines. Its utility stems from a balance of stability under certain conditions and susceptibility to cleavage under others, allowing for strategic deprotection in complex synthetic sequences. However, like any protecting group, its successful application hinges on a thorough understanding of its chemical behavior. This guide provides in-depth, experience-based insights into the nuances of working with the Bs-Br group.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is presented with probable causes and actionable solutions.
Issue 1: Premature Cleavage of the Bs-Br Group During a Base-Mediated Reaction
Scenario: You are performing a reaction using a base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium carbonate (K2CO3), and you observe the unintended removal of the 2-bromo-4-methylbenzenesulfonyl group.
Probable Causes:
-
Strongly Basic/Nucleophilic Conditions: While generally stable to many bases, the electron-withdrawing nature of the sulfonyl group and the bromine atom can render the sulfur atom susceptible to nucleophilic attack by very strong, non-hindered bases or nucleophiles.
-
Elevated Temperatures: The stability of the sulfonamide bond can be compromised at higher reaction temperatures, especially in the presence of a nucleophilic base.
-
Prolonged Reaction Times: Extended exposure to basic conditions, even if mild, can lead to gradual cleavage of the Bs-Br group.
Solutions:
-
Choice of Base:
-
Opt for more sterically hindered, non-nucleophilic bases. For example, if proton abstraction is the goal, consider using lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) at low temperatures.
-
If a milder base is sufficient, explore options like triethylamine (TEA) or diisopropylethylamine (DIEA), which are less likely to act as nucleophiles.
-
-
Temperature Control:
-
Perform the reaction at the lowest possible temperature that allows for the desired transformation. Start at 0 °C or -78 °C and slowly warm the reaction only if necessary.
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed.
-
Issue 2: Incomplete Cleavage of the Bs-Br Group
Scenario: You are attempting to deprotect the amine, but the reaction is sluggish or incomplete, resulting in a mixture of starting material and the desired product.
Probable Causes:
-
Insufficiently Strong Cleavage Conditions: The chosen deprotection method may not be potent enough to fully cleave the sulfonamide bond.
-
Steric Hindrance: The environment around the sulfonamide can significantly impact the accessibility of the cleaving reagent.
-
Inappropriate Solvent: The solvent may not be optimal for the deprotection reaction, affecting the solubility of reagents or the stability of intermediates.
Solutions:
-
Review Cleavage Methods:
-
While specific conditions can vary, reductive cleavage methods are often effective for sulfonamides. Reagents like low-valent titanium, generated in situ from TiCl3 and lithium or from Ti(O-i-Pr)4, Me3SiCl, and Mg powder, have been shown to cleave N-S bonds under mild conditions.[1][2]
-
For some sulfonamides, acidic conditions can be employed, though this is less common for arylsulfonamides and requires careful consideration of other functional groups in the molecule.
-
-
Optimize Reaction Conditions:
-
Increase Reagent Equivalents: Use a larger excess of the cleaving reagent.
-
Elevate Temperature: If the reaction is slow at room temperature, cautiously increasing the temperature may improve the rate of cleavage. Monitor for side product formation.
-
Change Solvent: Experiment with different solvents to improve solubility and reaction kinetics. For reductive cleavages, aprotic ethers like tetrahydrofuran (THF) are common.
-
Frequently Asked Questions (FAQs)
Q1: Under what general basic conditions is the 2-bromo-4-methylbenzenesulfonyl group considered stable?
A1: The Bs-Br group is generally stable under conditions commonly used for many standard organic transformations. These include:
-
Mild inorganic bases like sodium bicarbonate (NaHCO3) and potassium carbonate (K2CO3) at room temperature.
-
Amine bases such as triethylamine (TEA), diisopropylethylamine (DIEA), and pyridine.
-
It can often withstand the basic conditions used for the deprotection of other protecting groups, such as piperidine for the removal of the Fmoc group in peptide synthesis, although sequence and steric factors can play a role.[3]
Q2: Can the 2-bromo-4-methylbenzenesulfonyl group be used in solid-phase peptide synthesis (SPPS)?
A2: Yes, sulfonyl-based protecting groups are utilized in SPPS.[4] The stability of the Bs-Br group to the mildly basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) and its stability to the acidic conditions used for Boc deprotection (e.g., TFA in DCM) make it a candidate for orthogonal protection strategies.[3][5][6] However, its lability under certain nucleophilic or strongly basic conditions must be considered when planning the synthetic route.
Q3: Are there any known side reactions to be aware of when using the 2-bromo-4-methylbenzenesulfonyl group under basic conditions?
A3: Besides premature cleavage, a potential side reaction, though less common, is nucleophilic aromatic substitution on the bromo-substituted ring. This is more likely to occur with potent nucleophiles and under forcing conditions (e.g., high temperatures). It is crucial to select reagents that will selectively react at the desired site over the sulfonamide or the aromatic ring.
Q4: How does the stability of the 2-bromo-4-methylbenzenesulfonyl group compare to other common sulfonyl protecting groups like tosyl (Ts) or nosyl (Ns)?
A4: The electronic properties of the substituents on the aromatic ring influence the stability of the sulfonamide.
-
Tosyl (Ts): The p-methyl group is electron-donating, making the tosyl group generally more stable and harder to cleave than sulfonyl groups with electron-withdrawing substituents.
-
Nosyl (Ns): The p-nitro group is strongly electron-withdrawing, which significantly activates the sulfonyl group for nucleophilic attack. The nosyl group is therefore much more labile under basic/nucleophilic conditions than the tosyl or Bs-Br group.
-
2-bromo-4-methylbenzenesulfonyl (Bs-Br): The bromine atom is electron-withdrawing, which would suggest increased lability compared to the tosyl group. However, its position ortho to the sulfonyl group can also introduce steric effects that may modulate its reactivity. Its stability is generally intermediate between that of the highly stable tosyl group and the highly labile nosyl group.
Experimental Protocols
Protocol 1: General Procedure for Reductive Cleavage of a 2-Bromo-4-methylbenzenesulfonamide with a Low-Valent Titanium Reagent
This protocol is adapted from methodologies for the reductive cleavage of sulfonamides.[1][2]
Materials:
-
2-Bromo-4-methylbenzenesulfonamide substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4)
-
Trimethylsilyl chloride (Me3SiCl)
-
Magnesium powder (Mg)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard aqueous workup and purification supplies
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add magnesium powder (4-6 equivalents).
-
Add anhydrous THF, followed by Ti(O-i-Pr)4 (1.5-2 equivalents) and Me3SiCl (3-4 equivalents).
-
Stir the mixture at 50 °C for 1-2 hours to generate the low-valent titanium reagent.
-
Cool the reaction mixture to room temperature and add a solution of the 2-bromo-4-methylbenzenesulfonamide substrate (1 equivalent) in anhydrous THF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride (NH4Cl).
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate.
-
Perform a standard aqueous workup on the filtrate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
| Protecting Group | Common Cleavage Conditions | Stability to Acid | Stability to Base (Mild) |
| Boc | Strong Acid (e.g., TFA)[6] | Labile | Stable[3] |
| Fmoc | Secondary Amines (e.g., Piperidine)[3] | Stable | Labile |
| Cbz | Catalytic Hydrogenation (H2, Pd/C)[6] | Stable | Stable |
| Tosyl (Ts) | Reductive Cleavage (e.g., Na/NH3, LVT)[1][2] | Very Stable | Very Stable |
| Nosyl (Ns) | Nucleophiles (e.g., Thiophenol, β-mercaptoethanol)[4] | Stable | Labile |
| 2-Bromo-4-methylbenzenesulfonyl (Bs-Br) | Reductive Cleavage (e.g., LVT) | Stable | Moderately Stable |
Visualizing Workflows
Decision Tree for Troubleshooting Bs-Br Stability Issues
Caption: Troubleshooting flowchart for Bs-Br stability.
References
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Miller, S. A., & Fukuda, N. (1998). Peptide synthesis with sulfonyl protecting groups.
-
Organic Chemistry Portal. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. [Link]
-
Organic Chemistry Portal. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. [Link]
Sources
- 1. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 2. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Mesylation of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
As a Senior Application Scientist, this guide provides in-depth troubleshooting for the mesylation of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol. This process, while routine, presents specific challenges due to the substrate's structure. This document is designed to help you navigate these issues, optimize your reaction conditions, and ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My mesylation reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I resolve this?
A1: Root Cause Analysis & Optimization Strategy
Incomplete conversion is a common issue often rooted in reagent purity, reaction conditions, or insufficient activation. The hydroxyl group in your substrate is a primary alcohol, which is typically reactive. However, the bulky sulfonyl group may introduce some steric hindrance, and deactivation of reagents is a primary concern.
Troubleshooting Steps & Protocol:
-
Ensure Anhydrous Conditions: Moisture is the primary culprit for quenching the highly reactive methanesulfonyl chloride (MsCl).
-
Action: Dry your solvent (DCM is recommended) over molecular sieves or an appropriate drying agent.[1] Ensure your glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use a fresh, sealed bottle of triethylamine (TEA) or distill it over a suitable drying agent like KOH.[1]
-
-
Verify Reagent Stoichiometry and Addition: An insufficient amount of base will not effectively neutralize the HCl generated, stalling the reaction.[2]
-
Action: Use a slight excess of both MsCl (1.1-1.2 eq.) and a tertiary amine base like TEA or DIPEA (1.3-1.5 eq.). The reaction is typically performed at 0 °C to control exothermicity. Add the MsCl dropwise to the solution of your alcohol and base in DCM.[3]
-
-
Monitor Reaction Progress: Relying on a fixed reaction time can be misleading.
-
Action: Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). The mesylated product, being less polar, will have a higher Rf value than the starting alcohol.[2] If the reaction stalls at 0 °C after 2-4 hours, allow it to slowly warm to room temperature and continue monitoring.[3]
-
Optimized Protocol for Complete Conversion:
-
To a solution of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol (1.0 eq.) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise over 10-15 minutes.
-
Stir at 0 °C for 4 hours, monitoring by TLC. If incomplete, allow the reaction to warm to room temperature and stir for an additional 2 hours.[3]
-
Upon completion, proceed with the workup as described in Q4.
Q2: I'm observing a significant, non-polar byproduct. I suspect it's the corresponding alkyl chloride. Why does this happen and how can it be prevented?
A2: Understanding and Preventing Byproduct Formation
The formation of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethyl chloride is a classic side reaction in mesylations using MsCl.[4] The triethylamine hydrochloride (TEA·HCl) salt formed during the reaction provides a source of nucleophilic chloride ions. These ions can displace the newly formed mesylate group—an excellent leaving group—via an SN2 reaction.
Visualizing the Side Reaction:
Mitigation Strategy: Eliminate the Chloride Source
The most effective way to prevent this side reaction is to use a mesylating agent that does not introduce chloride ions.
-
Recommended Solution: Switch from methanesulfonyl chloride (MsCl) to methanesulfonic anhydride ((MeSO₂)₂O) .[2][4] This reagent reacts with the alcohol to form the mesylate and methanesulfonic acid, which is neutralized by the base. No chloride ions are present, completely avoiding the SN2 side reaction.
Comparative Reaction Parameters:
| Parameter | Standard Protocol (MsCl) | Recommended Protocol ((MeSO₂)₂O) | Rationale for Change |
| Mesylating Agent | Methanesulfonyl Chloride | Methanesulfonic Anhydride | Eliminates the source of nucleophilic chloride ions.[4] |
| Equivalents | 1.1 - 1.2 eq. | 1.1 - 1.2 eq. | Similar stoichiometry is effective. |
| Base | Triethylamine (TEA) | Triethylamine (TEA) or Pyridine | Pyridine can sometimes be a better choice with the anhydride. |
| Byproducts | Alkyl Chloride, TEA·HCl | Methanesulfonic acid, TEA·MsOH | Avoids the formation of the hard-to-separate alkyl chloride. |
Q3: The reaction mechanism seems to have different variations. Which one applies here and why is the choice of base critical?
A3: Mechanistic Considerations
For most primary and secondary alcohols, the mesylation proceeds through a direct nucleophilic attack of the alcohol's oxygen on the sulfur atom of methanesulfonyl chloride.[5][6] The base, typically triethylamine, serves to neutralize the HCl generated, driving the reaction to completion.
However, with a strong enough base and an appropriate substrate, an alternative pathway involving a "sulfene" intermediate can occur.[5][7] This involves the base deprotonating the methyl group of MsCl, followed by elimination of chloride to form the highly reactive H₂C=SO₂ (sulfene), which is then trapped by the alcohol. While less common for this type of reaction, using a very strong, non-nucleophilic base could potentially favor this pathway. For practical purposes, assuming the direct nucleophilic attack is the dominant mechanism is a safe and effective approach.
The Role of the Base is Two-Fold:
-
Acid Scavenger: It neutralizes the HCl byproduct, preventing it from protonating the starting alcohol (which would deactivate it) and pushing the equilibrium towards the product.[6]
-
Catalyst (in some contexts): While primarily an acid scavenger, the base can influence the reaction rate and pathway. Using pyridine, for instance, can sometimes lead to the formation of a more reactive sulfonylpyridinium salt intermediate.
Mechanism Diagram: Nucleophilic Attack Pathway
Q4: My workup and purification are proving difficult. What is a reliable procedure for isolating the final product?
A4: A Systematic Approach to Purification
Mesylates are generally stable to a standard aqueous workup.[8] The key is to sequentially remove the unreacted reagents and salts. The target mesylate is significantly less polar than the starting alcohol, which is the basis for both the workup and chromatographic purification.
Step-by-Step Workup and Purification Protocol:
-
Quench the Reaction: Once the reaction is complete by TLC, cool the reaction mixture back to 0 °C. Slowly add water to quench any remaining mesylating agent.
-
Aqueous Wash Sequence: Transfer the mixture to a separatory funnel.
-
Wash 1 (Dilute HCl): Wash the organic layer with cold 1M HCl (2x). This removes the triethylamine base by converting it to its water-soluble hydrochloride salt.
-
Wash 2 (Saturated NaHCO₃): Wash with a saturated solution of sodium bicarbonate (2x) to neutralize any remaining acid.
-
Wash 3 (Brine): Wash with a saturated NaCl solution (1x) to remove the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer (DCM) over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Final Purification (Chromatography): The crude product can be purified by flash column chromatography on silica gel.
-
Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity to elute your product. The starting alcohol will elute at a higher polarity.
-
Troubleshooting Purification Workflow:
References
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]
-
LookChem. General procedures for the purification of Esters. Chempedia. Available at: [Link]
-
Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. Available at: [Link]
-
Tanaka, H., et al. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Available at: [Link]
-
Oreate AI Blog. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Available at: [Link]
-
Speciality Chemicals Magazine. Separation and purification applications for mutagenic impurities. Available at: [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]
-
Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. Available at: [Link]
-
Erowid. Synthesis of Mesylates From Alcohols. Rhodium.ws. Available at: [Link]
-
Reddit. Mesylation and Tosylation : r/OrganicChemistry. Available at: [Link]
-
Reddit. Aqueous workup for mesylates : r/Chempros. Available at: [Link]
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available at: [Link]
Sources
- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
Improving solubility of sulfonyl ethanol derivatives in aqueous buffers
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: GUIDE: Improving Solubility of Sulfonyl Ethanol Derivatives in Aqueous Buffers
Executive Summary & Chemical Context
Sulfonyl ethanol derivatives (e.g., 2-(phenylsulfonyl)ethanol) present a specific formulation challenge. Structurally, they possess a polar sulfonyl group (
The Core Conflict:
-
Polarity vs. Lipophilicity: The sulfone is a hydrogen bond acceptor, and the alcohol is a donor/acceptor, but these are often insufficient to overcome the lattice energy of the crystalline aromatic backbone in pure water.
-
Non-Ionizable Nature: Unlike sulfonamides (
), the sulfone methylene protons ( -protons) have a . Consequently, pH adjustment is ineffective for solubilization and introduces chemical instability risks (see Section 3).
This guide provides a tiered troubleshooting approach to solubilization, moving from simple cosolvents to advanced complexation strategies.
Troubleshooting & FAQs
Q1: My compound dissolves in DMSO but precipitates immediately upon dilution into PBS. Why?
Diagnosis: You are observing the "Kinetic Solubility Cliff." Root Cause: DMSO is a chaotropic solvent that disrupts water structure. When you dilute a high-concentration DMSO stock (e.g., 10 mM) into buffer, the solvent power drops exponentially. The compound enters a supersaturated state and rapidly nucleates to return to its thermodynamically stable crystalline form. Solution:
-
Reduce Stock Concentration: Dilute DMSO stock to 1 mM before adding to buffer.
-
Change Mixing Order: Add the buffer to the DMSO solution slowly with vortexing, rather than shooting DMSO into static buffer.
-
Switch Strategy: If the target concentration is
, cosolvents alone often fail. Move to Cyclodextrin Complexation (see Protocol B).
Q2: Can I improve solubility by adjusting the buffer pH to 9.0 or 10.0?
Diagnosis: CRITICAL WARNING. Do not attempt this. Scientific Rationale:
-
Inefficacy: As noted, sulfonyl ethanols lack an ionizable proton in the physiological range. pH 10 will not deprotonate the compound to form a salt.
-
Chemical Instability: Sulfonyl ethanols are precursors to vinyl sulfones. At high pH (
), base-catalyzed -elimination of the hydroxyl group (often requiring activation, but possible with heating or prolonged exposure) can occur, generating a reactive Michael acceptor (vinyl sulfone) that will covalently modify proteins in your assay.
Q3: I see "oiling out" instead of crystals. What does this mean?
Diagnosis: Liquid-Liquid Phase Separation (LLPS). Root Cause: Your compound has melted or formed a supersaturated oil phase rather than crystallizing. This is common with flexible alkyl-sulfonyl chains. Solution:
-
Add a Surfactant: 0.05% Tween-20 or Polysorbate 80 prevents droplet coalescence.
-
Use Hydrotropes: Add Nicotinamide (20–50 mM) or Sodium Benzoate. These small molecules disrupt the water structure around the hydrophobic solute, preventing aggregation without forming micelles.
Decision Framework & Mechanisms (Visualized)
Figure 1: Solubility Optimization Decision Tree
This workflow guides you through the logical steps of formulation based on your target concentration.
Caption: Decision matrix for selecting the appropriate solubilization strategy based on target concentration and stability risks.
Figure 2: The Stability Risk (Beta-Elimination)
Understanding why pH adjustment is dangerous for this specific class of compounds.
Caption: Mechanism of base-catalyzed degradation. While slow for pure alcohols, high pH increases the risk of generating reactive vinyl sulfones.
Validated Experimental Protocols
Protocol A: Cosolvent Screening (The "Tier 1" Approach)
Best for: Concentrations
-
Stock Prep: Prepare a
stock in pure DMSO. -
Intermediate Dilution: Mix DMSO stock with PEG 400 in a 1:1 ratio. (Final conc:
). -
Buffer Addition:
-
Place
of PBS in a vortexing tube. -
Slowly add
of the DMSO/PEG mix while vortexing vigorously. -
Result:
compound in 1% DMSO / 1% PEG 400.
-
-
Validation: Incubate for 2 hours at RT. Centrifuge at
for 10 mins. Measure supernatant UV absorbance to confirm no precipitation.
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Concentrations
Materials: Hydroxypropyl-
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in PBS (pH 7.4). Filter sterilize ( ). -
Compound Addition:
-
Weigh solid compound (e.g., 1 mg) into a glass vial.
-
Add
of the 20% CD vehicle.
-
-
Equilibration:
-
Sonicate for 30 minutes (bath sonicator).
-
Shake at
for 24 hours (Thermodynamic equilibrium).
-
-
Clarification: Filter through a
PVDF filter. -
Quantification: Analyze filtrate by HPLC to determine maximum solubility.
Expected Outcome: Solubility often increases 10–100 fold compared to pure buffer.
Comparative Data: Solubilization Efficiency
| Method | Typical Solubility Limit | Pros | Cons |
| Pure PBS (pH 7.4) | Baseline | Likely precipitation | |
| 1% DMSO | Simple, standard | Kinetic instability (crashes out over time) | |
| 20% HP- | High stability, non-toxic | Requires equilibration time, higher cost | |
| Hydrotrope (Nicotinamide) | Prevents aggregation | High conc. of hydrotrope needed (50 mM+) |
References
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.
-
Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.[2]
-
King, J. F., et al. (1996). Mechanisms of Reactions of Sulfonyl Compounds with Nucleophiles in Protic Solvents. Pure and Applied Chemistry, 68(4), 825–830. (Discusses sulfonyl reactivity).[3][4][5][6][7]
-
Sanghvi, R., et al. (2008). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility.[8] International Journal of Pharmaceutics, 336(1), 35-41. (Hydrotropy reference).
-
PubChem Database. (2025). Compound Summary: 2-(Phenylsulfonyl)ethanol. National Library of Medicine.
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. (PDF) Solubility enhancement techniques with special emphasis on hydrotrophy [academia.edu]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol: A Comparative Analysis of Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the synthesis of targeted therapeutics and functional materials, intermediates such as 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol represent a critical checkpoint. The precise arrangement of aromatic substituents and the aliphatic chain dictates the molecule's reactivity and its ultimate utility in further synthetic steps. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol, complemented by a comparative overview of alternative and supportive analytical techniques. By delving into the "why" behind experimental choices, this document serves as a practical resource for robust molecular characterization.
The Central Role of ¹H NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a "gold standard" in drug discovery and development, offering unparalleled insight into molecular structure.[1][2] Its non-destructive nature and the wealth of information gleaned from a single experiment make it an indispensable tool.[1] For a molecule like 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol, ¹H NMR allows for the precise mapping of proton environments, providing critical evidence of its successful synthesis and purity.
Predicted ¹H NMR Spectrum of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Ar-H (H6) | ~ 7.8 - 8.0 | Doublet (d) | 1H | Ortho to the strongly electron-withdrawing sulfonyl group, leading to significant deshielding. Coupled to H5. |
| Ar-H (H5) | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | 1H | Coupled to both H6 and H3. |
| Ar-H (H3) | ~ 7.3 - 7.5 | Singlet (or very narrow doublet) | 1H | Para to the bromine and meta to the sulfonyl group. Minimal coupling to other aromatic protons. |
| -SO₂-CH₂- | ~ 3.5 - 3.7 | Triplet (t) | 2H | Adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. Coupled to the -CH₂-OH protons. |
| -CH₂-OH | ~ 4.0 - 4.2 | Triplet (t) | 2H | Adjacent to the electronegative oxygen atom. Coupled to the -SO₂-CH₂- protons. |
| Ar-CH₃ | ~ 2.4 - 2.5 | Singlet (s) | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |
| -OH | Variable (Broad Singlet) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent due to hydrogen bonding. May not show clear coupling.[3][4] |
A Multi-faceted Approach: Comparative Analytical Techniques
While ¹H NMR is a powerful first step, a comprehensive structural elucidation often necessitates a suite of analytical methods.[1] This is particularly true in regulated environments like drug development, where orthogonal techniques provide a self-validating system of characterization.
| Technique | Primary Application | Key Advantages | Key Limitations |
| ¹³C NMR | Carbon skeleton mapping | Provides the number of unique carbon environments. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity mapping | Unambiguously establishes proton-proton and proton-carbon correlations.[5][6] | Requires more instrument time and expertise in data interpretation. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | High sensitivity, provides molecular formula confirmation. | Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Excellent for analyzing non-volatile and thermally labile compounds.[7][8] | Does not provide detailed structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities | High separation efficiency for volatile compounds.[7] | Not suitable for non-volatile or thermally unstable molecules. |
Experimental Protocols for Comprehensive Structural Analysis
¹H and ¹³C NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
2D NMR Spectroscopy: COSY, HSQC, and HMBC
Protocol:
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
Caption: Workflow for the structural elucidation of an organic compound.
Data Interpretation and Structural Confirmation
The combined data from these techniques provides a robust and self-validating confirmation of the structure of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol.
-
¹H and ¹³C NMR will confirm the presence of all expected functional groups and the number of unique proton and carbon environments.
-
COSY will show correlations between the aromatic protons (H5 and H6) and between the two methylene groups in the ethanol side chain.
-
HSQC will directly link each proton to its attached carbon atom.
-
HMBC will be crucial for confirming the connectivity across the molecule. For instance, it should show correlations from the protons of the -SO₂-CH₂- group to the aromatic carbon attached to the sulfonyl group, and from the aromatic methyl protons to the quaternary aromatic carbon and its neighbors.
-
High-Resolution Mass Spectrometry will provide the accurate mass of the molecular ion, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
HPLC will provide a quantitative measure of the compound's purity, which is essential for its use in subsequent applications.
Caption: Key connectivities in 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol.
By integrating these complementary analytical techniques, researchers can achieve a high degree of confidence in the structure and purity of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol, ensuring the reliability of their subsequent research and development activities.
References
-
Pelin, M., & Cal, M. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 14(3), 219. [Link]
-
Gossert, A. D., & Jahnke, W. (2016). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 124, 258-269. [Link]
-
Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]
-
Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
Wang, J., & Craik, D. J. (2018). Applications of Solution NMR in Drug Discovery. Molecules, 23(5), 1035. [Link]
-
University of British Columbia. (n.d.). NMR Training: Step by Step Guide to COSY. [Link]
-
Cody, J. A., & Lunsford, S. K. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. In NMR Spectroscopy in the Undergraduate Curriculum (pp. 119-136). American Chemical Society. [Link]
-
Scribd. (n.d.). HSQC and HMBC. [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]
-
Li, Y., et al. (2019). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of AOAC International, 102(5), 1546-1552. [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. [Link]
-
CONICET. (2005, September 12). Spectral Assignments and Reference Data. [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
-
Hermes. (n.d.). Automation on Hermes: H- C HSQCs and HMBCs. [Link]
-
PubChem. (n.d.). 2-(Ethylsulfonyl)ethanol. [Link]
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]
-
The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
-
Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. [Link]
-
University of Sheffield. (n.d.). Quality Control. [Link]
-
Wolfram Demonstrations Project. (n.d.). Nuclear Magnetic Resonance Spectrum of Ethanol. [Link]
-
Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. [Link]
Sources
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Definitive Guide to HPLC Purity Standards for 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
Part 1: Executive Summary & Product Profile
In the high-stakes environment of pharmaceutical impurity profiling, the integrity of your reference standard is the single point of failure. 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol is a specialized sulfone intermediate, often monitored as a process-related impurity or a structural analog in sulfonamide drug synthesis.
Unlike commoditized solvents where "HPLC Grade" is a universal standard, this molecule occupies a niche where purity definitions fluctuate wildly between suppliers . This guide objectively compares the performance of commercially available "Building Block" grades against "Qualified Reference Standards" (QRS) and outlines the protocol to validate this material in-house.
Chemical Profile[1][2][3][4]
-
IUPAC Name: 2-[(2-Bromo-4-methylbenzene)sulfonyl]ethanol
-
Molecular Formula: C
H BrO S -
Key Functional Groups: Sulfonyl (Sulfone), Primary Alcohol, Aryl Bromide.
-
Critical Stability Risk: Dehydration to vinyl sulfone under acidic/high-heat conditions; Oxidation state variations (sulfide/sulfoxide impurities).
Part 2: Comparative Analysis of Standard Grades
When sourcing this standard, you will encounter two primary classes of product. The following data comparison highlights why "purity by HPLC" on a Certificate of Analysis (CoA) is often insufficient for rigorous analytical work.
Table 1: Performance Comparison (Catalog Grade vs. Qualified Reference Standard)
| Feature | Option A: Catalog "Building Block" Grade | Option B: Qualified Reference Standard (QRS) |
| Primary Use | Synthetic starting material. | Quantitative analysis (HPLC assay, Impurity spiking). |
| Purity Claim | Typically >95% or "Tech Grade". | >99.0% (Absolute Purity). |
| Assay Method | HPLC-UV (Area %). | Mass Balance (HPLC + TGA + KF) or qNMR . |
| Impurity Profile | Unknown. Often contains late-eluting oligomers or inorganic salts. | Fully characterized. Known Response Factors (RRF). |
| Water Content | Not controlled (Hygroscopic risk). | Quantified via Karl Fischer (KF). |
| Traceability | Lot-specific only. | Traceable to primary benchmark (e.g., NIST internal std). |
| Risk Factor | High: May lead to false positives in impurity quantification. | Low: Self-validating data integrity. |
The "Area %" Trap
Expert Insight: Relying on Option A (Catalog Grade) for quantitative HPLC work is a critical error. A vendor reporting "98% Purity by HPLC" is measuring UV absorbance at a single wavelength (usually 254 nm).
-
The Flaw: This molecule's sulfonyl and bromine groups have distinct UV cross-sections. Non-UV active impurities (like residual salts or aliphatic precursors) are invisible to this method, meaning the actual weight-based purity could be as low as 85%.
-
The Solution: Only Option B (QRS) or an in-house qualified standard using qNMR (Quantitative Nuclear Magnetic Resonance) provides the potency value required for accurate calculations.
Part 3: Technical Reference & Experimental Protocols
To validate this standard, you must employ a "Self-Validating System." The following protocol is designed to separate the target analyte from its most likely synthesis-related impurities (e.g., the vinyl sulfone dehydration product or the unoxidized sulfide).
High-Performance Liquid Chromatography (HPLC) Protocol[5]
This method utilizes a C18 stationary phase with a specific end-capping to prevent tailing of the hydroxyl group.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: Diode Array Detector (DAD) at 210 nm (far UV for sulfone) and 254 nm (aromatic).
-
Injection Volume: 5-10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (Polar impurities elute) |
| 15.0 | 95 | Linear Gradient |
| 20.0 | 95 | Wash (Elute dimers/non-polars) |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End of Run |
Standard Qualification Workflow (Logic Diagram)
The following diagram illustrates the decision tree for qualifying a sourced material as a Reference Standard.
Figure 1: Workflow for converting raw chemical building blocks into a Qualified Reference Standard (QRS).
Part 4: Mechanistic Insights & Troubleshooting
The Dehydration Pathway (Stability Warning)
Under acidic conditions or high thermal stress (e.g., uncooled autosampler), 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol can undergo
-
Mechanism: The sulfonyl group is electron-withdrawing, increasing the acidity of the
-protons. The hydroxyl group acts as a leaving group (especially if protonated). -
Detection: The vinyl sulfone will elute later than the parent alcohol on a Reverse Phase column due to loss of the polar -OH group.
-
Prevention: Ensure autosampler is kept at 4°C. Avoid using strong acids (like TFA) in the mobile phase; Formic Acid (0.1%) is gentler.
HPLC System Flow Diagram
Figure 2: Optimized HPLC flow path emphasizing temperature control to prevent on-column degradation.
Part 5: References
-
PubChem. 2-(4-Bromophenyl)ethanol Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026). Note: Used for structural analogy and physicochemical property verification.
-
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]. Note: Regulatory basis for purity thresholds.
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Note: Reference for the qNMR qualification methodology described in Part 3.
Sources
Publish Comparison Guide: FTIR Analysis of Sulfonyl & Hydroxyl Groups in CAS 90561-22-1
The following guide details the FTIR characterization of 2-(2-Bromo-4-methylbenzenesulfonyl)ethanol (CAS 90561-22-1), focusing on the critical sulfonyl and hydroxyl moieties.
Product Identity: 2-(2-Bromo-4-methylbenzenesulfonyl)ethanol CAS Registry Number: 90561-22-1 Chemical Class: Sulfonyl Ethanol / Aryl Sulfone Building Block Primary Application: Pharmaceutical intermediate; precursor for vinyl sulfone reactive linkers.[1]
Executive Summary
This guide provides a technical comparison of the infrared vibrational signatures of CAS 90561-22-1 against its synthetic precursors and downstream activation products.[1] For researchers developing sulfonamide drugs or reactive probes, distinguishing the sulfonyl (-SO₂-) and hydroxyl (-OH) peaks is critical for validating structural integrity and monitoring reaction progress.[1]
Key Insight: The coexistence of a sulfonyl group and a hydroxyl tail in CAS 90561-22-1 creates a unique spectral fingerprint.[1] The primary challenge is differentiating the broad hydroxyl stretch from environmental moisture and confirming the stability of the sulfonyl linker against premature elimination to vinyl sulfone.
Technical Profile: CAS 90561-22-1
The molecule consists of a toluene core substituted with a bromine atom and a sulfonyl-ethanol tail.[1] This structure dictates specific vibrational modes.
Core Functional Groups & Expected Wavenumbers[1][2][3][4]
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |
| Hydroxyl (-OH) | O-H Stretching | 3200 – 3550 | Strong, Broad | Indicates intact alcohol tail; loss indicates dehydration/activation.[1] |
| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1290 – 1320 | Strong, Sharp | Primary confirmation of sulfone oxidation state.[1] |
| Sulfonyl (-SO₂-) | Symmetric Stretch | 1130 – 1150 | Strong, Sharp | Secondary confirmation; highly characteristic doublet with asymmetric peak.[1] |
| Primary Alcohol | C-O Stretching | 1040 – 1060 | Medium-Strong | Distinguishes ethanol tail from other sulfonyl derivatives.[1] |
| Aromatic Ring | C=C Stretching | 1450 – 1600 | Medium | Confirms benzene core integrity. |
| Carbon-Bromine | C-Br Stretching | 500 – 650 | Medium-Weak | Fingerprint verification of halogenation.[1] |
Analyst Note: The sulfonyl peaks in aryl sulfones are extremely stable. Shifts in these peaks often indicate changes in the electronic environment of the benzene ring (e.g., substitution effects), while the hydroxyl peak is the primary indicator of chemical modification at the tail.
Comparative Analysis: CAS 90561-22-1 vs. Alternatives
In synthesis and quality control, CAS 90561-22-1 is frequently compared against its Precursor (Sulfonyl Chloride) and its Activation Product (Vinyl Sulfone) .[1]
Scenario A: Purity Verification (vs. Sulfonyl Chloride)
Alternative:2-Bromo-4-methylbenzenesulfonyl chloride This is the typical starting material.[1] Incomplete hydrolysis or esterification results in residual chloride.
| Feature | CAS 90561-22-1 (Target) | Sulfonyl Chloride (Precursor) | Differential Marker |
| 3200-3550 | Present (Strong) | Absent | O-H Stretch: The most obvious differentiator. |
| 1360-1380 | Absent | Present | -SO₂Cl Stretch: Sulfonyl chlorides absorb at higher frequencies than sulfones. |
| 1050 | Present (C-O) | Absent | C-O Stretch: Confirms attachment of the ethanol chain.[1] |
Scenario B: Stability Monitoring (vs. Vinyl Sulfone)
Alternative:2-Bromo-4-methylphenyl vinyl sulfone
Under basic conditions, CAS 90561-22-1 undergoes
| Feature | CAS 90561-22-1 (Target) | Vinyl Sulfone (Activation Product) | Differential Marker |
| 3200-3550 | Present | Absent | Loss of O-H indicates elimination of water.[1] |
| 1610-1630 | Absent | Present (Medium) | C=C Vinyl Stretch: Appearance signals vinyl formation.[1] |
| >3000 | Aromatic C-H only | Aromatic + Vinylic C-H | Vinylic C-H stretches appear slightly higher than aromatic C-H.[1] |
Experimental Protocol: ATR-FTIR Characterization
This protocol ensures reproducible data, minimizing interference from atmospheric water which can obscure the hydroxyl region.
Methodology: Attenuated Total Reflectance (ATR)
Rationale: ATR is preferred over KBr pellets for this hygroscopic alcohol to prevent moisture uptake during sample prep from altering the O-H profile.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability against the brominated compound.
-
Background Collection: Collect 32 scans of the clean crystal (air background) to subtract atmospheric
and . -
Sample Loading:
-
Place ~5-10 mg of solid CAS 90561-22-1 on the crystal.[1]
-
Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid samples).
-
-
Acquisition:
-
Range: 4000 – 600
[1] -
Resolution: 4
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio).
-
-
Post-Processing: Apply baseline correction. Do not apply water vapor subtraction algorithms aggressively, as they may distort the broad O-H band of the sample.
Self-Validating Check:
-
Pass: Distinct doublet at ~1300/1150
(Sulfone) AND Broad peak at ~3400 (Alcohol).[1] -
Fail (Wet Sample): O-H peak is excessively broad and lacks definition; significant noise >3600
. -
Fail (Degradation): Appearance of peak at ~1620
(Vinyl generation).
Structural Visualization & Reaction Pathway
The following diagram illustrates the structural relationship between CAS 90561-22-1 and its critical comparison points, highlighting the vibrational modes monitored during analysis.
Caption: Analytical workflow tracking the transformation of the sulfonyl chloride precursor to CAS 90561-22-1 and its potential degradation to vinyl sulfone.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on organic functional group assignment).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for sulfonyl and hydroxyl shift ranges).
- Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day.
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. Available at: [Link] (Verified source for standard IR spectra of structural analogs like 2-(phenylsulfonyl)ethanol).
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
Operational Safety Guide: 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol
Executive Safety Assessment
Compound Class: Arylsulfonyl Alcohol / Halogenated Aromatic Physical State: Typically a white to off-white crystalline solid. Primary Hazard Profile: While specific toxicological data for 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol is often proprietary or limited, structural activity relationship (SAR) analysis dictates that it be handled as a Category 2 Irritant (Skin/Eye) with potential sensitizing properties .
-
The "Hidden" Risk (Mechanistic Insight): This molecule contains a sulfonyl-ethanol motif. Under basic conditions (often used in downstream synthesis), this moiety can undergo
-elimination to form a vinyl sulfone . Vinyl sulfones are potent Michael acceptors and known skin sensitizers/alkylating agents. Therefore, you must treat the reaction mixture with higher precaution than the starting material itself. -
Brominated Aromatic Core: The bromine substituent increases lipophilicity, potentially enhancing skin absorption relative to non-halogenated analogs.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific permeation risks of halogenated sulfones.
| PPE Category | Standard Requirement | Advanced Specification (Why?) |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®). Reasoning: Brominated aromatics can permeate standard nitrile over time. The outer glove is sacrificial; change immediately upon splash. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for this solid. The crystalline nature creates fine dust during weighing that can bypass side-shields. Face Shield required if scaling up (>10g) or handling basic reaction mixtures. |
| Respiratory | Engineering Control | Primary: Certified Chemical Fume Hood. Secondary (Spill/Cleaning): N95 or P100 particulate respirator. Note: If the solid is fluffy/electrostatic, use a static-free scoop to minimize aerosolization. |
| Body Defense | Lab Coat + Apron | Standard cotton lab coat. Add a Tyvek® apron or sleeves if working with liquid solutions, as sulfonyl solutions can be difficult to wash off skin. |
Operational Protocol: The "Safe-Loop" Workflow
This protocol ensures containment from storage to disposal.
Phase A: Preparation & Weighing
-
Static Control: Sulfonyl solids are often static-prone. Use an anti-static gun or wipe on the spatula before weighing to prevent "jumping" of the powder.
-
Containment: Weighing must occur inside a fume hood or a powder containment balance enclosure. Do not weigh on an open bench.
-
Solvent Selection: When dissolving, add solvent (e.g., DMSO, DCM) slowly down the side of the flask to prevent displacing air (and powder) upwards.
Phase B: Reaction Monitoring (The Critical Step)
-
Warning: If you are using bases (TEA, NaOH, Carbonates), assume the formation of the vinyl sulfone intermediate .
-
Protocol:
-
Keep the sash at the lowest working height (approx. 18 inches).
-
All needle transfers must be performed with a catch-tray underneath.
-
Self-Validating Check: Place a small strip of pH paper near the sash airfoil. If air turbulence is visible, your sash is too high.
-
Phase C: Decontamination & Cleanup
-
Glassware: Rinse glassware with Acetone inside the hood before moving to the wash station. Collect this first rinse as halogenated waste.
-
Surface Wipe: Wipe the balance area with a detergent solution (e.g., Alconox), followed by water. Do not use pure organic solvents for initial wiping, as they may spread the lipophilic contaminant rather than lifting it.
Waste Disposal & Environmental Compliance
Classification: Halogenated Organic Waste. Directives:
-
Segregation: Do not mix with non-halogenated solvents. The bromine atom requires high-temperature incineration protocols at the waste facility to prevent dioxin formation.
-
Labeling: Clearly mark the tag with "Halogenated" and "Potential Sensitizer."
-
Aquatic Toxicity: Sulfonyl compounds can be persistent in aquatic environments. Zero drain disposal is permitted.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Vinyl Sulfone" risk pathway.
Figure 1: Operational safety workflow highlighting the increased risk pathway during basic catalysis.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3] The sulfonyl group can cause delayed irritation; do not stop flushing early even if pain subsides.
-
Skin Contact:
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a waste container.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Guidance on Safe Use. (General guidance for halogenated aromatics). [Link]
-
PubChem. (n.d.). Compound Summary: 2-(Phenylsulfonyl)ethanol (Analog). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
